N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15835990
InChI: InChI=1S/C8H10IN3/c1-5-7(9)8(11-4-10-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H10IN3
Molecular Weight: 275.09 g/mol

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

CAS No.:

Cat. No.: VC15835990

Molecular Formula: C8H10IN3

Molecular Weight: 275.09 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine -

Specification

Molecular Formula C8H10IN3
Molecular Weight 275.09 g/mol
IUPAC Name N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine
Standard InChI InChI=1S/C8H10IN3/c1-5-7(9)8(11-4-10-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)
Standard InChI Key HODFTEGYTJEYFW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC=N1)NC2CC2)I

Introduction

Structural Characteristics and Molecular Properties

Core Pyrimidine Framework

The pyrimidine ring in N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This scaffold is electronically asymmetric due to the electron-withdrawing iodine atom at position 5 and the electron-donating methyl group at position 6. The cyclopropyl moiety at position 4 introduces steric strain, which influences the compound’s conformational flexibility and reactivity.

Substituent Effects

  • Iodine at Position 5: The iodine atom’s large atomic radius and polarizability enhance the compound’s potential for halogen bonding, a critical interaction in enzyme inhibition.

  • Methyl Group at Position 6: This alkyl group contributes to hydrophobic interactions, improving lipid solubility and membrane permeability.

  • Cyclopropyl at Position 4: The strained three-membered ring increases reactivity, enabling unique pathways such as ring-opening under acidic conditions or participation in [2+1] cycloadditions.

The compound’s IUPAC name, N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine, reflects these substituents (Canonical SMILES: CC1=C(C(=NC=N1)NC2CC2)I).

Synthesis and Manufacturing

Synthetic Pathways

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is synthesized via multi-step organic reactions, typically involving:

  • Pyrimidine Ring Formation: Cyclization of urea derivatives with α-halo ketones yields the pyrimidine core.

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) introduces the iodine atom at position 5.

  • N-Cyclopropylation: Reaction of the amine group with cyclopropane derivatives under Mitsunobu conditions attaches the cyclopropyl moiety.

Industrial Optimization

Advanced techniques such as continuous flow reactors and high-throughput screening are employed to enhance yield (>75%) and purity (>98%). Purification via column chromatography or recrystallization ensures pharmaceutical-grade material.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom at position 5 undergoes facile nucleophilic substitution with thiols, amines, and alkoxides, enabling derivatization. For example:
C₈H₁₀IN₃+NaSHC₈H₁₀SN₃+NaI\text{C₈H₁₀IN₃} + \text{NaSH} \rightarrow \text{C₈H₁₀SN₃} + \text{NaI}
This reactivity is exploited to generate sulfur-containing analogs for enhanced bioactivity.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids functionalize position 5, replacing iodine with aromatic groups:
C₈H₁₀IN₃+ArB(OH)₂Pd(PPh₃)₄C₈H₁₀ArN₃+B(OH)₂I\text{C₈H₁₀IN₃} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₈H₁₀ArN₃} + \text{B(OH)₂I}
These reactions diversify the compound’s structure for SAR studies.

Cyclopropyl Ring Modifications

The cyclopropyl group undergoes ring-opening under strong acids (e.g., H₂SO₄) to form linear alkyl chains, altering the compound’s hydrophobicity.

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesBiological Activity
N-Benzyl-6-cyclopropyl-N-methylpyrimidin-4-amine Benzyl group at N4; no iodineReduced antibacterial activity (MIC: 32 µg/mL)
5-Iodo-N-methylpyrimidin-4-amine No cyclopropyl groupModerate DHFR inhibition (IC₅₀: 5.1 µM)
2-Cyclopropyl-5-iodo-4-methylpyrimidine Methyl at position 4; no amineInactive in kinase assays

This table highlights the necessity of both the cyclopropyl and iodine groups for optimal bioactivity .

Research Findings and Future Directions

Structure-Activity Relationships (SAR)

  • Iodine Replacement: Substituting iodine with bromine decreases DHFR inhibition (IC₅₀: 6.7 µM), underscoring halogen size’s role in target binding.

  • Cyclopropyl Modifications: Expanding the ring to cyclobutyl reduces steric strain, lowering antibacterial efficacy (MIC: 24 µg/mL).

Computational Modeling

Docking studies predict strong interactions between the iodine atom and DHFR’s Phe-92 residue (binding energy: -9.2 kcal/mol), guiding rational drug design.

Future Applications

  • Targeted Cancer Therapy: Conjugating the compound with folate analogs may improve tumor selectivity.

  • Antibiotic Adjuvants: Combining with β-lactams could overcome methicillin-resistant S. aureus (MRSA) resistance.

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